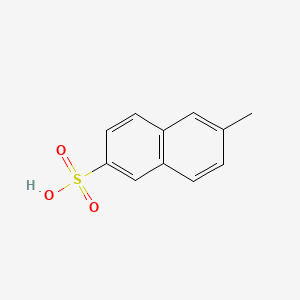

Menasylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

29181-96-2 |

|---|---|

Molecular Formula |

C11H10O3S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

6-methylnaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C11H10O3S/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8/h2-7H,1H3,(H,12,13,14) |

InChI Key |

UGDHIURSEUVFCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mandelic acid mechanism of action in antimicrobial formulations

An In-depth Examination of the Core Antimicrobial Actions of Mandelic Acid in Scientific and Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds, has garnered significant attention in both cosmetic and pharmaceutical formulations. Beyond its well-documented applications in dermatology for its exfoliating and anti-aging properties, mandelic acid exhibits broad-spectrum antimicrobial activity.[1][2] This technical guide provides an in-depth analysis of the core mechanisms through which mandelic acid exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and testing methodologies. Its larger molecular size compared to other AHAs like glycolic acid allows for slower, more uniform penetration into the skin, which may contribute to its favorable tolerability.[1]

Core Antimicrobial Mechanism of Action

The antimicrobial activity of mandelic acid is not attributed to a single, specific mechanism but rather a combination of factors that synergistically disrupt microbial viability.[3][4] The primary mechanisms include its acidic nature, its ability to penetrate the microbial cell membrane due to its lipophilic properties, and subsequent disruption of cellular processes.

Physicochemical Properties and Microbial Disruption

Mandelic acid's efficacy as an antimicrobial agent is intrinsically linked to its chemical structure. As an acid, it lowers the pH of the surrounding environment, creating conditions that are unfavorable for the growth of many pathogenic bacteria.[4] More critically, in its undissociated form, mandelic acid is lipophilic, which facilitates its passage through the lipid-rich cell membranes of microorganisms.[3]

Once inside the cell, the higher intracellular pH causes the mandelic acid to dissociate, releasing protons (H+) and the mandelate anion. This intracellular acidification can disrupt various cellular processes:

-

Enzyme Inhibition: Many essential microbial enzymes have optimal pH ranges for their activity. A significant drop in intracellular pH can lead to the denaturation of these proteins, inhibiting key metabolic pathways necessary for survival.

-

Disruption of Membrane Transport: The alteration of the transmembrane proton gradient can interfere with nutrient transport and energy production.

-

Cellular Stress: The accumulation of anions within the cytoplasm can lead to osmotic stress and further disrupt cellular homeostasis.

The overall effect is a compromise of the microbial cell's structural and functional integrity, leading to bacteriostatic or bactericidal outcomes.

A conceptual workflow of mandelic acid's proposed antimicrobial mechanism is illustrated below.

Caption: Proposed antimicrobial mechanism of mandelic acid.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of mandelic acid has been quantified against a range of microorganisms using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of Mandelic Acid Against Various Bacteria

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Type Strain | 20 | [5] |

| Staphylococcus aureus (MRSA) | Type Strain | 40 | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates (MIC₅₀) | 20 | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates (MIC₉₀) | 40 | [5] |

| Listeria monocytogenes | ATCC 13932 | 1.50 | [6] |

| Bacillus subtilis | ATCC 6633 | 1.50 | [6] |

| Staphylococcus aureus | ATCC 25923 | 1.75 | [6] |

| Escherichia coli | ATCC 25922 | 2.00 | [6] |

| Salmonella typhimurium | ATCC 14028 | 2.50 | [6] |

Table 2: Minimum Bactericidal Concentration (MBC) of Mandelic Acid Against Various Bacteria

| Microorganism | Strain | MBC (mg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Type Strain | 20 | [5] |

| Staphylococcus aureus (MRSA) | Type Strain | 40 | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates (MBC₅₀) | 20 | [5] |

| Staphylococcus aureus (MRSA) | Clinical Isolates (MBC₉₀) | 80 | [5] |

| Listeria monocytogenes | ATCC 13932 | 2.50 | [6] |

| Staphylococcus aureus | ATCC 25923 | 2.50 | [6] |

| Escherichia coli | ATCC 25922 | 2.50 | [6] |

| Salmonella typhimurium | ATCC 14028 | 2.50 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of mandelic acid's antimicrobial properties.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).

Materials:

-

96-well microtiter plates

-

Mandelic acid stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette and tips

-

Incubator

-

Plate reader (optional, for quantitative assessment)

-

Agar plates for MBC determination

Protocol:

-

Preparation of Mandelic Acid Dilutions:

-

Prepare a 2-fold serial dilution of the mandelic acid stock solution in MHB directly in the 96-well plate.

-

Typically, 100 µL of MHB is added to wells 2 through 12.

-

200 µL of the mandelic acid stock solution (at twice the highest desired concentration) is added to well 1.

-

100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to the desired final concentration, with 100 µL being discarded from the last well of the dilution series.

-

-

Inoculation:

-

Prepare a bacterial suspension in sterile saline or MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the mandelic acid dilutions and the positive control well. A sterility control well with only MHB should also be included.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of mandelic acid at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

-

-

MBC Determination:

-

To determine the MBC, an aliquot (typically 10-100 µL) from each well showing no visible growth is sub-cultured onto an agar plate.

-

The plates are incubated at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of mandelic acid that results in a ≥99.9% reduction in the initial inoculum count.

-

The workflow for determining MIC and MBC is depicted below.

Caption: Experimental workflow for MIC and MBC determination.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Mandelic acid solutions of known concentrations

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Protocol:

-

Inoculation of Agar Plate:

-

A sterile swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube.

-

The entire surface of the MHA plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

-

Application of Disks:

-

Sterile paper disks are impregnated with a known concentration of mandelic acid solution and allowed to dry.

-

The disks are then placed onto the surface of the inoculated agar plate. A control disk impregnated with the solvent used to dissolve the mandelic acid should also be included.

-

-

Incubation:

-

The plates are incubated at 35-37°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the mandelic acid concentration on the disk.

-

A diagram illustrating the agar disk diffusion workflow is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. Formulating Sustainable Emulsions: Mandelic Acid and Essential Oils as Natural Preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idosi.org [idosi.org]

- 6. mdpi.com [mdpi.com]

From Bitter Almonds to a Benchtop Staple: A Technical Guide to the Discovery and Isolation of Mandelic Acid

For Immediate Release

This technical guide provides an in-depth exploration of the seminal 19th-century discovery and isolation of mandelic acid from its natural source, the bitter almond (Prunus dulcis var. amara). Tailored for researchers, scientists, and drug development professionals, this document meticulously outlines the historical experimental protocols, presents quantitative data, and visualizes the key processes involved in this foundational work of organic chemistry.

Introduction

Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[1] He achieved this by heating amygdalin, a glycoside extracted from bitter almonds, with diluted hydrochloric acid.[1] This discovery built upon the earlier work of French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard, who first isolated the crystalline substance amygdalin from bitter almonds in 1830. The name "mandelic acid" itself is derived from the German word "Mandel," meaning almond.[1] This guide revisits these pioneering experiments, offering a detailed look at the methods that laid the groundwork for the synthesis and application of this versatile molecule in modern science.

Historical Experimental Protocols

The isolation of mandelic acid from bitter almonds was a two-stage process: first, the extraction of amygdalin from the almonds, and second, the acid hydrolysis of amygdalin to yield mandelic acid. The following protocols are reconstructed based on the available 19th-century scientific literature.

Isolation of Amygdalin from Bitter Almonds (Robiquet and Boutron-Charlard, 1830)

This procedure describes the first successful isolation of amygdalin, a crucial precursor to mandelic acid.

Objective: To extract and purify the crystalline glycoside amygdalin from bitter almonds.

Materials:

-

Bitter almonds (Prunus dulcis var. amara), shelled

-

Ethanol (boiling)

-

Diethyl ether

Procedure:

-

The shelled bitter almond kernels are crushed into a coarse powder.

-

The powdered almonds are subjected to repeated extractions with boiling ethanol. The ethanolic solution is filtered after each extraction to remove solid almond residue.

-

The collected ethanolic extracts are combined and distilled to reduce the volume, resulting in a syrupy consistency.

-

Diethyl ether is added to the concentrated syrupy extract with vigorous agitation.

-

The mixture is allowed to settle, whereupon it separates into three layers. The third layer contains the crystalline amygdalin.

-

The layer containing the amygdalin is carefully separated and subjected to further purification by recrystallization to obtain fine, needle-like crystals of amygdalin.[2]

Hydrolysis of Amygdalin to Mandelic Acid (Winckler, 1831)

This protocol details the groundbreaking experiment by Ferdinand Ludwig Winckler that led to the discovery of mandelic acid.

Objective: To hydrolyze amygdalin using hydrochloric acid to produce mandelic acid.

Materials:

-

Purified amygdalin

-

Diluted hydrochloric acid

Procedure:

-

Purified amygdalin, obtained from the previous protocol, is dissolved in water.

-

Diluted hydrochloric acid is added to the amygdalin solution.

-

The mixture is heated. While the exact temperature and duration were not precisely documented in the initial announcement, later 19th-century procedures for similar nitrile hydrolysis suggest heating on a steam bath for several hours.

-

During the heating process, the amygdalin undergoes hydrolysis. The glycosidic bonds are cleaved, and the nitrile group is hydrolyzed to a carboxylic acid, forming mandelic acid, along with glucose and ammonium chloride as byproducts.[3]

-

After the reaction is complete, the solution is cooled, allowing for the crystallization of the crude mandelic acid and ammonium chloride mixture.

-

The solid mixture is then purified. A common 19th-century method for such a separation involved extraction with a suitable solvent like hot benzene or ether, in which mandelic acid is soluble, leaving behind the insoluble ammonium chloride.[2]

-

The solvent is then evaporated from the extract to yield purified mandelic acid, which appears as a white crystalline solid.[4]

Data Presentation

Quantitative data from the 19th-century experiments are scarce. However, modern analytical techniques have allowed for the precise quantification of amygdalin in bitter almonds. This data provides a baseline for understanding the potential yields of the historical processes.

| Parameter | Value | Source |

| Amygdalin Content in Bitter Almonds | 3.3% - 5.4% (by weight) | Modern Chromatographic Analysis |

| Hydrogen Cyanide Yield per Bitter Almond | 4–9 mg | [5] |

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the chemical transformations, the following diagrams are provided.

Conclusion

The discovery and isolation of mandelic acid from bitter almonds represent a significant milestone in the history of organic chemistry. The pioneering work of Robiquet, Boutron-Charlard, and Winckler not only introduced a new compound to the scientific community but also demonstrated key techniques in natural product extraction and chemical transformation. This guide serves as a valuable resource for understanding the historical context and the foundational experimental work that has led to the widespread use of mandelic acid and its derivatives in various fields, including pharmaceuticals and materials science.

References

Mandelic acid structural characteristics and hydrogen bonding

An In-depth Technical Guide to the Structural Characteristics and Hydrogen Bonding of Mandelic Acid

Introduction

Mandelic acid (C₈H₈O₃) is an aromatic alpha-hydroxy acid (AHA) that plays a significant role in organic synthesis and the pharmaceutical industry.[1] Its utility as a precursor for various drugs stems from its unique structural features, primarily its chirality and the presence of both hydroxyl and carboxylic acid functional groups.[1][2] This guide provides a detailed examination of the structural characteristics of mandelic acid and the critical role of hydrogen bonding in defining its solid-state architecture and physicochemical properties. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior.

Structural Characteristics

The fundamental structure of mandelic acid consists of a phenyl group and a hydroxyl group attached to the alpha-carbon of an acetic acid molecule.[3] This substitution creates a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers: (R)-mandelic acid and (S)-mandelic acid.[2] The racemic mixture of these enantiomers is known as paramandelic acid.[1]

The presence of the carboxyl and hydroxyl groups, combined with the bulky phenyl ring, dictates the molecule's conformation and its interactions in both solution and the solid state.

Physicochemical Properties

A summary of the key physicochemical properties of mandelic acid is presented in Table 1. These properties are fundamental to its handling, formulation, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molar Mass | 152.15 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point (Racemic) | 119 °C | [1] |

| Melting Point (Enantiopure) | 132 to 135 °C | [1] |

| Solubility in Water | Soluble (158 g/L) | [5] |

| pKa | 3.41 | [3] |

Stereochemistry of Mandelic Acid

The chirality of mandelic acid is a defining characteristic, with the two enantiomers often exhibiting different biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the (R) or (S) configuration to the chiral center. This stereochemical control is crucial in the synthesis of pharmaceuticals where a specific enantiomer is required for the desired therapeutic effect.[2]

Caption: (R)- and (S)-enantiomers of mandelic acid, illustrating their mirror-image relationship.

Hydrogen Bonding Analysis

Hydrogen bonding is the dominant intermolecular force governing the crystal packing of mandelic acid. The molecule contains two hydrogen bond donors (the hydroxyl and carboxylic acid protons) and three potential acceptors (the hydroxyl oxygen, the carbonyl oxygen, and the carboxylic hydroxyl oxygen). This functionality allows for the formation of complex and diverse hydrogen-bonding networks.

Intramolecular Hydrogen Bonding

While theoretically possible between the α-hydroxyl group and the carboxylic acid group, stable intramolecular hydrogen bonds are not the dominant feature in the most stable conformations of isolated mandelic acid or its crystal structures.[6] In solution, particularly in protic solvents, the formation of intermolecular hydrogen bonds with solvent molecules is generally more favorable than the formation of an intramolecular bond.[7] The energetic cost of adopting the necessary conformation for an intramolecular bond often outweighs the stability gained.

Intermolecular Hydrogen Bonding

In the solid state, mandelic acid molecules arrange themselves to maximize intermolecular hydrogen bonding, leading to well-ordered crystal lattices. The observed motifs are highly dependent on whether the crystalline form is enantiopure or racemic.[8][9]

-

Racemic Mandelic Acid: Racemic mixtures often crystallize with characteristic hydrogen bonding patterns involving dimers. A common motif is the formation of a centrosymmetric dimer where the carboxylic acid groups of two molecules of opposite chirality interact, forming an R²₂(8) ring motif.[8]

-

Enantiopure Mandelic Acid: In contrast, enantiopure crystals cannot form centrosymmetric dimers. Instead, they typically adopt catemeric (chain-like) hydrogen bonding motifs.[9] These chains can involve head-to-tail interactions of the carboxylic acid groups or more complex patterns incorporating the hydroxyl group.

A study on (R)-O-acetylmandelic acid, a derivative, revealed that the carboxylic acid groups engage in intermolecular hydrogen bonding, forming zigzag chains with a donor-acceptor distance of 2.676 Å.[6][10] While this is a derivative, it highlights the strong tendency of the carboxylic acid moiety to form extended networks.

Caption: Predominant hydrogen bonding patterns in racemic versus enantiopure mandelic acid crystals.

Quantitative Hydrogen Bond Data

The precise geometry of hydrogen bonds is determined through X-ray crystallography. The data provides insights into the strength and nature of these interactions.

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Intermolecular O-H···O | Carboxylic Acid - Carboxylic Acid | 2.676 (2) | [6][10] |

Note: Data is for (R)-O-acetylmandelic acid, a closely related derivative, illustrating a typical carboxylic acid hydrogen bond length.

Experimental Protocols for Structural Elucidation

The structural and hydrogen bonding characteristics of mandelic acid are investigated using a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure of mandelic acid in the solid state and for precisely mapping its hydrogen bonding networks.

Methodology:

-

Crystal Growth: Single crystals of mandelic acid suitable for diffraction are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol or water).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The initial atomic model is refined anisotropically for non-hydrogen atoms. Hydrogen atoms, particularly those involved in hydrogen bonding, are often located from the difference Fourier map and refined.[10][11]

Caption: Standard experimental workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule, both in solution and in the solid state. Chemical shifts can be influenced by hydrogen bonding.

Methodology (Solution-State):

-

Sample Preparation: A small amount of mandelic acid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C spectra are acquired.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm). The broad signal of the carboxylic acid proton in the ¹H NMR spectrum (often >10 ppm) is indicative of its acidic nature and involvement in hydrogen bonding with the solvent or other solute molecules.[5][10]

| Nucleus | Typical Chemical Shift (δ, ppm) in CDCl₃ | Key Structural Assignment | Reference |

| ¹H | ~11.7 (broad s, 1H) | Carboxylic Acid (-COOH) | [10] |

| 7.36-7.51 (m, 5H) | Aromatic Protons (C₆H₅) | [10] | |

| ~5.93 (s, 1H) | Alpha-Proton (-CH) | [10] | |

| ¹³C | ~174.6 | Carboxylic Carbon (-COOH) | [10] |

| 127.6-133.0 | Aromatic Carbons (C₆H₅) | [10] | |

| ~74.0 | Alpha-Carbon (-CH) | [10] |

Note: Data is for (R)-O-acetylmandelic acid, chemical shifts for mandelic acid are similar.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to vibrational frequencies of functional groups, which are directly affected by hydrogen bonding. The stretching frequency of O-H and C=O bonds shifts to lower wavenumbers when they participate in hydrogen bonding.

Methodology (ATR):

-

Sample Preparation: A small amount of the solid mandelic acid powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of key absorption bands are analyzed. A broad O-H stretching band in the 3500-2500 cm⁻¹ region is characteristic of the hydrogen-bonded carboxylic acid dimer.[5][10]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| O-H Stretch (Carboxylic Acid) | ~3014 (very broad) | Indicates strong hydrogen bonding | [10] |

| C=O Stretch (Carbonyl) | ~1686-1752 | Position sensitive to H-bonding | [10] |

Conclusion

Mandelic acid's structural framework, defined by its chirality and key functional groups, gives rise to complex and predictable hydrogen bonding patterns that dictate its solid-state properties. Racemic and enantiopure forms exhibit distinct intermolecular interactions, with the former favoring dimeric motifs and the latter favoring catemeric chains. A comprehensive understanding of these structural nuances, elucidated through techniques like X-ray diffraction, NMR, and FTIR spectroscopy, is essential for the effective utilization of mandelic acid in pharmaceutical development and stereoselective synthesis.

References

- 1. Mandelic acid - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mandelic acid [webbook.nist.gov]

- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

Mandelic Acid: A Technical Guide to its Chemical Identity, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mandelic acid, a versatile alpha-hydroxy acid with significant applications in the pharmaceutical and cosmetic industries. This document outlines its chemical identifiers, experimental protocols for its synthesis, purification, and analysis, and its role in biological pathways.

Core Chemical and Physical Data

Quantitative data for mandelic acid and its enantiomers are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers for Mandelic Acid

| Identifier | Racemic Mandelic Acid | (R)-(-)-Mandelic Acid | (S)-(+)-Mandelic Acid |

| CAS Number | 90-64-2[1] | 611-71-2[1] | 17199-29-0[1] |

| IUPAC Name | 2-hydroxy-2-phenylacetic acid[2] | (2R)-2-hydroxy-2-phenylacetic acid[3] | (2S)-2-hydroxy-2-phenylacetic acid |

| PubChem CID | 1292[2] | 11914[3] | 439616[4] |

| InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)[2] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1[3] | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1 |

| InChIKey | IWYDHOAUDWTVEP-UHFFFAOYSA-N[1] | IWYDHOAUDWTVEP-SSDOTTSWSA-N[3] | IWYDHOAUDWTVEP-ZETCQYMHSA-N[5] |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)O[2] | C1=CC=C(C=C1)--INVALID-LINK--O[3] | C1=CC=C(C=C1)--INVALID-LINK--O |

| Synonyms | Amygdalic acid, Phenylglycolic acid, Paramandelic acid[1] | D-Mandelic acid, (-)-Mandelic acid[3] | L-Mandelic acid, (+)-Mandelic acid |

Table 2: Physical Properties of Mandelic Acid

| Property | Value |

| Molecular Formula | C₈H₈O₃[2] |

| Molecular Weight | 152.15 g/mol [2] |

| Appearance | White crystalline solid[1] |

| Melting Point (Racemic) | 119 °C[1] |

| Melting Point (Enantiopure) | 132-135 °C[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

Experimental Protocols

This section details common laboratory procedures for the synthesis, purification, and analysis of mandelic acid.

Synthesis of Mandelic Acid from Benzaldehyde

A widely used method for synthesizing mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, followed by hydrolysis.[6]

Materials:

-

Sodium bisulfite

-

Water

-

Benzaldehyde

-

Potassium cyanide (Caution: Extremely toxic)

-

Ether

-

Concentrated Hydrochloric Acid

Procedure:

-

Formation of the Bisulfite Addition Compound: Dissolve 11 g of sodium bisulfite in 50 ml of water in an Erlenmeyer flask. Add 10 ml of benzaldehyde and swirl vigorously until the oily aldehyde is converted into a crystalline solid.

-

Cyanohydrin Formation: Cool the mixture to room temperature and add 14 g of potassium cyanide and 25 ml of water. Swirl the flask until the solid dissolves and an oily layer of mandelonitrile separates.

-

Extraction of Mandelonitrile: Transfer the reaction mixture to a separatory funnel. Extract the mandelonitrile with ether. Wash the ether extract with water and then with a saturated salt solution.

-

Hydrolysis to Mandelic Acid: Transfer the ether solution of mandelonitrile to a distilling flask containing a mixture of 15 ml of concentrated hydrochloric acid and 15 ml of water. Distill the ether. Heat the remaining aqueous solution under reflux to hydrolyze the nitrile to mandelic acid.

-

Isolation of Mandelic Acid: Cool the reaction mixture and extract the mandelic acid with ether. Evaporate the ether to obtain crude mandelic acid, which can then be purified by recrystallization.

Purification by Recrystallization

Crude mandelic acid can be purified by recrystallization from a suitable solvent system, such as a benzene-ethanol mixture.[2]

Materials:

-

Crude mandelic acid

-

Benzene

-

Ethanol

Procedure:

-

Dissolve the crude mandelic acid in approximately 400 ml of benzene.

-

Distill the mixture until about 100 ml of the benzene has been collected to remove any residual water.

-

Add 6-10 ml of ethanol to the remaining hot mixture to ensure complete dissolution of the acid.

-

Filter the hot solution through a warm Büchner funnel to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to 6°C overnight to facilitate the crystallization of pure mandelic acid.

-

Collect the crystals by vacuum filtration. A second crop of crystals can be obtained by concentrating the mother liquor.

Analysis by High-Performance Liquid Chromatography (HPLC)

A sensitive HPLC method can be used for the quantitative analysis of mandelic acid, particularly in biological samples like urine.[5]

Instrumentation:

-

High-Pressure Liquid Chromatography (HPLC) system with a UV detector

-

Inertsil ODS-2 column (250 mm x 4.6 mm) or equivalent

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, 60% perchloric acid, and water (50:0.1:950 v/v/v).[5]

-

Flow Rate: 2.0 mL/min.[5]

-

Column Temperature: 50°C.[5]

-

Detection Wavelength: 200 nm.[5]

Sample Preparation (for urine samples):

-

Mix 1 ml of the urine sample with an equal volume of methanol.

-

Centrifuge the mixture at 1,600 g for 10 minutes.

-

Inject a 10 µL aliquot of the supernatant into the HPLC system.

Biological Significance and Metabolic Pathways

Mandelic acid and its derivatives are involved in several biological pathways. Notably, they are metabolites of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[7] The metabolism of these neurotransmitters is a critical process, and the end product, vanillylmandelic acid (VMA), is a key biomarker for certain diseases.[8]

Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic degradation of norepinephrine to vanillylmandelic acid. This pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

Caption: Metabolic pathway of norepinephrine to vanillylmandelic acid.

This guide provides a foundational understanding of mandelic acid for scientific and research professionals. The presented data and protocols are intended to support further investigation and application of this important chemical compound.

References

- 1. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. brainly.com [brainly.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]

- 7. Mandelic acid - Wikipedia [en.wikipedia.org]

- 8. droracle.ai [droracle.ai]

An In-Depth Technical Guide on the Thermochemical Data and Stability of Crystalline Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and crystalline stability of mandelic acid, a key intermediate in the pharmaceutical industry. The information presented herein is curated from experimental studies to ensure accuracy and relevance for research and development applications.

Thermochemical Data of Crystalline Mandelic Acid

The thermochemical data for crystalline mandelic acid are fundamental to understanding its energetic properties and behavior in chemical processes. The key experimental values for its enthalpy of combustion and formation are summarized below.

| Thermochemical Parameter | Value (kJ/mol) | Method | Form | Reference |

| Standard Enthalpy of Combustion, ΔcH°(solid) | -3712 ± 0.8 | Combustion Calorimetry | DL- and L-mandelic acid | Zubareva et al., 1963[1] |

| Standard Enthalpy of Formation, ΔfH°(solid) | -579.5 | Calculated from Enthalpy of Combustion | DL- and L-mandelic acid | Zubareva et al., 1963; Calculated by NIST[1] |

Note: The standard state is defined at 25 °C (298.15 K) and 100 kPa.

Crystalline Structure and Stability

Mandelic acid exists as two enantiomers, (R)- and (S)-mandelic acid, and as a racemic mixture (DL-mandelic acid). The stability of its crystalline forms is a critical consideration in drug development, influencing properties such as solubility and bioavailability.

The crystal packing of mandelic acid is primarily stabilized by hydrogen bonding.[2] The racemic form (DL-mandelic acid) can exist in different polymorphic forms, with the orthorhombic form I and a monoclinic, metastable form II being known.[2] The enantiomeric forms also exhibit distinct crystalline structures.[2][3]

Studies have shown that the crystallization of mandelic acid can be influenced by both kinetic and thermodynamic factors, leading to a variety of possible crystal structures.[3][4] The relative stability of these forms can be affected by conditions such as pressure and the presence of substituents.[2][4] For instance, at normal conditions, the enantiomers of mandelic acid are denser than the racemate, a deviation from Wallach's rule. However, under pressure, the racemate can undergo a phase transition and become denser.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation and application of thermochemical data.

Determination of Enthalpy of Combustion by Bomb Calorimetry

-

Sample Preparation: A precise mass of crystalline mandelic acid is pressed into a pellet. The pellet is placed in a crucible made of a material that does not react with the sample or the products of combustion (e.g., platinum).

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. A fuse wire (e.g., platinum or iron) is connected to electrodes within the bomb and positioned to be in contact with the sample pellet.

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated container called a calorimeter. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor the temperature change.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion of the sample and the fuse wire is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Calibration: The energy equivalent of the calorimeter (heat capacity) is determined by combusting a standard substance with a precisely known enthalpy of combustion, most commonly benzoic acid.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat generated by the stirrer. The heat of combustion of the mandelic acid sample is then calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. Corrections are also made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.

Determination of Enthalpy of Sublimation

While a specific experimental value for the enthalpy of sublimation of mandelic acid is not prominently available in the reviewed literature, it can be determined using several established techniques:

-

Knudsen Effusion Method: This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum. The vapor pressure can be calculated from the rate of effusion, and the enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Thermogravimetric Analysis (TGA): Isothermal or non-isothermal TGA can be used to measure the mass loss of a sample as a function of temperature. The rate of sublimation can be related to the vapor pressure, allowing for the calculation of the enthalpy of sublimation.[5]

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with the sublimation process. By integrating the heat flow over the sublimation temperature range, the enthalpy of sublimation can be determined.

Logical Workflow for Thermochemical Data Determination

The determination of the key thermochemical parameters of crystalline mandelic acid follows a logical progression, where experimentally measured values are used to derive other important thermodynamic properties.

Caption: Logical workflow for determining thermochemical properties of mandelic acid.

This diagram illustrates that the standard enthalpy of combustion is determined experimentally using bomb calorimetry. This value is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), to calculate the standard enthalpy of formation of solid mandelic acid via Hess's Law. The standard enthalpy of sublimation, determined through methods like Knudsen effusion, TGA, or DSC, provides the energy required for the phase transition from solid to gas. By combining the standard enthalpy of formation in the solid state with the standard enthalpy of sublimation, the standard enthalpy of formation in the gaseous state can be derived, providing a complete thermochemical profile of the molecule.

References

Methodological & Application

Application Notes and Protocols for the Industrial Synthesis of Racemic Mandelic Acid via Cyanohydrin Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mandelic acid is a versatile aromatic alpha-hydroxy acid with a chiral center, making it a crucial building block in the synthesis of various pharmaceuticals. This document provides detailed protocols for the industrial-scale synthesis of racemic mandelic acid through the well-established cyanohydrin route. This pathway involves the formation of mandelonitrile from benzaldehyde, followed by hydrolysis to yield mandelic acid. The protocols are based on established and reliable methodologies, ensuring reproducibility and scalability.

I. Chemical Reaction Pathway

The industrial synthesis of racemic mandelic acid via the cyanohydrin route is a two-step process:

-

Step 1: Synthesis of Mandelonitrile (Benzaldehyde Cyanohydrin): Benzaldehyde reacts with a cyanide source, typically in the presence of a bisulfite adduct, to form mandelonitrile. The reaction is a nucleophilic addition to the carbonyl group of benzaldehyde.

-

Step 2: Hydrolysis of Mandelonitrile: The nitrile group of mandelonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding mandelic acid.

Caption: Chemical reaction pathway for mandelic acid synthesis.

II. Experimental Protocols

A. Protocol 1: Synthesis of Mandelonitrile

This protocol details the formation of mandelonitrile from benzaldehyde. It is crucial to perform this reaction in a well-ventilated fume hood due to the liberation of some hydrogen cyanide.[1]

Materials:

-

Benzaldehyde (U.S.P. grade)

-

Sodium Cyanide (92-95% technical grade)[1]

-

Sodium Bisulfite (technical grade)

-

Cracked Ice

-

Benzene (for extraction)

-

Deionized Water

Equipment:

-

Large-mouth reaction vessel (e.g., 4 L glass jar)

-

Mechanical stirrer

-

Separatory funnel

-

Apparatus for solvent evaporation

Procedure:

-

In the reaction vessel, prepare a solution of 150 g (3 moles) of sodium cyanide in 500 cc of water.

-

Add 318 g (3 moles) of benzaldehyde to the cyanide solution.

-

Commence stirring and slowly add 850 cc of a saturated sodium bisulfite solution. The addition should take 10-15 minutes.

-

During the first half of the bisulfite addition, add 900 g of cracked ice to the reaction mixture in portions.

-

A layer of mandelonitrile will form. Separate this layer from the aqueous phase using a separatory funnel.

-

Extract the aqueous layer once with approximately 150 cc of benzene.

-

Evaporate the benzene from the extract to recover residual mandelonitrile and combine it with the main portion.

B. Protocol 2: Hydrolysis of Mandelonitrile to Mandelic Acid

This protocol describes the acid-catalyzed hydrolysis of mandelonitrile to mandelic acid.

Materials:

-

Crude Mandelonitrile (from Protocol 1)

-

Concentrated Hydrochloric Acid (c.p., sp. gr. 1.19)

-

Benzene or Toluene (for extraction and crystallization)

-

Ether (for extraction)

-

Ammonium Chloride (by-product)

Equipment:

-

Large evaporating dish (e.g., 25 cm)

-

Steam bath

-

Suction funnel

-

Flasks for extraction and crystallization

-

Mortar and pestle

-

Fractionating column (for ether/toluene distillation)

Procedure:

-

Immediately after separation, place the crude mandelonitrile (approximately 290 cc) in the evaporating dish.[1] Prompt handling is necessary to avoid the formation of by-products.[1]

-

Add 425 cc of concentrated hydrochloric acid.

-

Allow the hydrolysis to proceed in the cold for about 12 hours.[1]

-

After the initial cold hydrolysis, heat the mixture on a steam bath for 5-6 hours to remove water and excess hydrochloric acid.

-

Cool the mixture and filter the solid, which is a mixture of mandelic acid and ammonium chloride.

-

Evaporate the filtrate to dryness and combine the residue with the previously collected solid. The total yield of the crude mixture is typically 370–390 g.[1]

C. Protocol 3: Purification of Racemic Mandelic Acid

Two alternative methods are provided for the separation of mandelic acid from ammonium chloride.

Method A: Extraction with Hot Benzene

-

Grind the crude solid mixture in a mortar.

-

Divide the mixture into approximately ten equal portions.

-

Place one portion in a flask with 1 L of boiling benzene. After a few minutes, decant the hot benzene solution through a suction funnel.

-

Cool the filtrate in an ice bath to crystallize the mandelic acid.

-

Filter the crystals with suction.

-

Return the benzene to the extraction flask and add the next portion of the crude mixture. Repeat the process until all the mandelic acid is extracted.[1]

-

The final yield of pure, white mandelic acid (m.p. 118°C) is typically 229–235 g.[1]

Method B: Extraction with Ether

-

Transfer the solid mixture to a 2 L flask and shake with 750 cc of ether for 10 minutes.

-

Decant the ether solution through a suction filter.

-

Return the solid to the flask and repeat the extraction with 400 cc of ether.

-

Filter the mixture and wash the solid on the filter with two 250 cc portions of ether.

-

Combine the ether filtrates and add 750 cc of toluene.

-

Distill the mixture using a fractionating column, first on a steam bath to remove the ether-toluene azeotrope, and then over a free flame until the vapor temperature reaches 95°C.

-

Pour the hot residual liquid into a beaker immersed in ice water to crystallize the mandelic acid. The yield is comparable to Method A.[1]

III. Quantitative Data Summary

Table 1: Reactant Quantities and Product Yields

| Step | Reactant | Moles | Mass/Volume | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Benzaldehyde | 3 | 318 g | Mandelonitrile | 399.45 | ~386 (crude) | ~96.6 |

| Sodium Cyanide | 3 | 150 g | |||||

| 2 | Mandelonitrile | ~3 | ~386 g | Mandelic Acid | 456.48 | 229–235 (pure) | 50–52 |

| Hydrochloric Acid | - | 425 cc |

Note: The actual yield of mandelonitrile is difficult to measure accurately as it is used directly in the next step. The percent yield of mandelic acid is based on the initial amount of benzaldehyde.

IV. Experimental Workflow

Caption: Experimental workflow for mandelic acid synthesis.

V. Safety Precautions

-

Cyanide Handling: Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations involving cyanides must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.

-

Acid Handling: Concentrated hydrochloric acid is corrosive and releases noxious fumes. Handle with care in a fume hood and wear appropriate PPE.

-

Solvent Handling: Benzene and ether are flammable and volatile. Toluene is also flammable. Ensure all heating is performed using steam baths or heating mantles and that no open flames are present when these solvents are in use.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory or industrial setting. It is the responsibility of the user to ensure that all safety precautions are followed.

References

Application Notes and Protocols for HPLC Analysis of Mandelic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid and its derivatives are α-hydroxy acids (AHAs) with a broad range of applications in the pharmaceutical and cosmetic industries. Their utility stems from their antimicrobial, anti-inflammatory, and exfoliative properties.[1][2][3][4][5] Enantiomerically pure forms of these compounds are often required for pharmaceutical formulations, making their accurate analysis and separation crucial.[6] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the qualitative and quantitative analysis of mandelic acid and its derivatives. This document provides detailed protocols for both chiral and reversed-phase HPLC analysis.

Data Presentation: Quantitative HPLC Analysis

The following tables summarize quantitative data for the HPLC analysis of various mandelic acid derivatives under different chromatographic conditions.

Chiral Separation of Mandelic Acid Enantiomers

Table 1: Chiral Separation Data for Mandelic Acid Enantiomers

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Resolution (Rs) / Separation Factor (α) | Reference |

| (±)-Mandelic Acid | Molecularly Imprinted Polymer (MIP) | Buffer 1, 2, or 3 | 0.5 | 225 | (+)-enantiomer: 23.85, (-)-enantiomer: 35.26 (with (-)-MA template) | α = 2.33, 2.44, or 2.86 | [7] |

| (±)-Mandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol (95/5, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 2.21 | [6] |

| (±)-4-Methoxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol (95/5, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 2.14 | [6] |

| (±)-3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/ethanol (80/20, v/v) with 0.1% TFA | 0.8 | 230 | Not specified | Rs = 3.70 | [6] |

| (±)-2-Chloromandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol with 0.1% TFA | 0.4-1.2 | 210 | Low enantioselectivity | Low | [6] |

| (±)-4-Hydroxymandelic Acid | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | n-hexane/isopropanol with 0.1% TFA | 0.4-1.2 | 230 | Low enantioselectivity | Low | [6] |

Reversed-Phase Separation of Mandelic Acid and Related Compounds

Table 2: Reversed-Phase HPLC Data for Mandelic Acid and Derivatives

| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

| Mandelic Acid, Phenylglyoxylic Acid | C18 | Water/Methanol (90:10) with 0.5% Acetic Acid | Not Specified | Not Specified | Not Specified | [8] |

| Mandelic Acid Enantiomers, Phenylglyoxylic Acid | ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm) | Methanol/10 mmol/L Phosphate Buffer pH 2.5 (65:35, v/v) | 0.8 | 254 | Not Specified | [7] |

| D-(-)-Mandelic Acid | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | Not Specified | [7] |

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Mandelic Acid Derivatives

This protocol is based on the method described for the separation of mandelic acid and its derivatives using a CHIRALPAK® IC column.[6]

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, vacuum degasser, column oven, UV detector, and autosampler.

-

CHIRALPAK® IC column (250 mm × 4.6 mm, 5 µm).

-

HPLC-grade n-hexane, isopropanol, and ethanol.

-

Trifluoroacetic acid (TFA).

-

Mandelic acid and its derivatives standards.

2. Chromatographic Conditions:

-

Mobile Phase A: n-hexane with 0.1% TFA.

-

Mobile Phase B: Isopropanol or Ethanol.

-

Isocratic Elution: A typical starting condition is a ratio of 95:5 (v/v) of Mobile Phase A to Mobile Phase B (Isopropanol). The ratio can be adjusted to optimize separation. For some derivatives, ethanol may be a more suitable modifier.[6]

-

Flow Rate: 0.4 - 1.2 mL/min. A typical starting flow rate is 0.8 mL/min.

-

Column Temperature: 25 °C. The temperature can be varied between 15-35 °C to optimize resolution.[6]

-

Detection Wavelength: 230 nm for mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid. 210 nm for 2-chloromandelic acid.[6]

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Prepare stock solutions of mandelic acid and its derivatives in the mobile phase.

-

Prepare working standards by diluting the stock solutions to the desired concentration range for calibration.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Identify the peaks corresponding to the enantiomers based on their retention times.

-

Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation.

Protocol 2: Reversed-Phase HPLC Analysis of Mandelic Acid in Urine

This protocol is adapted from a method for the determination of mandelic acid in urine, a biomarker for styrene exposure.[8][9]

1. Instrumentation and Materials:

-

HPLC system with a UV detector.

-

C18 reversed-phase column.

-

HPLC-grade methanol and water.

-

Acetic acid.

-

Ethyl acetate.

-

Sodium chloride.

-

Hydrochloric acid (6N).

-

Centrifuge.

-

Evaporator (e.g., nitrogen stream).

2. Chromatographic Conditions:

-

Mobile Phase: Water/Methanol (90:10, v/v) with 0.5% acetic acid.

-

Flow Rate: As per instrument manufacturer's recommendation for the specific C18 column.

-

Detection Wavelength: 225 nm.[7]

-

Injection Volume: 5-20 µL.

3. Sample Preparation (Urine):

-

To 200 µL of urine, add 60 mg of sodium chloride and an appropriate internal standard.

-

Acidify the sample by adding 6N HCl.

-

Extract the analytes with ethyl acetate by vortexing, followed by centrifugation.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Create a calibration curve using standards of known concentrations.

-

Quantify the amount of mandelic acid in the urine samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: A generalized workflow for the HPLC analysis of mandelic acid derivatives.

Biological Effects of Mandelic Acid on Skin

While a specific intracellular signaling pathway for mandelic acid in human cells is not well-defined in the literature, its known biological effects, particularly in dermatological applications, can be summarized. Mandelic acid is recognized for its gentle exfoliating and antimicrobial properties.[1][2]

Caption: Overview of the biological effects of mandelic acid on the skin.

References

- 1. clearstem.com [clearstem.com]

- 2. mesoestetic.com [mesoestetic.com]

- 3. vivantskincare.com [vivantskincare.com]

- 4. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]

- 5. us.typology.com [us.typology.com]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. Mandelic acid - Wikipedia [en.wikipedia.org]

Mandelic Acid as a Urinary Antiseptic Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid derived from bitter almonds, has a long-standing history in medicine as a urinary antiseptic agent, predating the widespread use of modern antibiotics.[1][2] Its efficacy is rooted in its ability to create a bacteriostatic and bactericidal environment in the urinary tract, particularly under acidic conditions.[3][4] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and professionals investigating the utility of mandelic acid in the context of urinary tract infections (UTIs).

The primary mechanism of action of mandelic acid as a urinary antiseptic is its direct antimicrobial effect, which is significantly enhanced in an acidic environment.[5] For optimal activity, the urinary pH should be maintained at 5.5 or below.[3][4] In clinical practice, mandelic acid is often combined with methenamine as methenamine mandelate.[5][6] In acidic urine, methenamine hydrolyzes to formaldehyde, which is a potent, non-specific bactericidal agent, while the mandelic acid component contributes to urinary acidification and exerts its own antibacterial action.[5]

Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial efficacy of mandelic acid against various urinary pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Mandelic Acid against Common Uropathogens

| Microorganism | MIC (%) | MIC (mg/mL) | Reference(s) |

| Staphylococcus aureus | 0.18 - 0.23 | 1.8 - 2.3 | [1] |

| Escherichia coli | 0.18 - 0.23 | 1.8 - 2.3 | [1] |

| Listeria monocytogenes | - | 1.50 | [7] |

| Bacillus subtilis | - | 1.50 | [7] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 20 | [8] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 40 | [8] |

Table 2: Minimum Bactericidal Concentration (MBC) of Mandelic Acid

| Microorganism | MBC (mg/mL) | Reference(s) |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 20 | [8] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | [8] |

Table 3: Effective Concentrations of Mandelic Acid in Urine

| Concentration (%) | Condition | Efficacy | Reference(s) |

| 0.5 | pH 5.5 | Kills the majority of bacilli | [4] |

| 0.5 - 1.0 | pH 4.0 - 4.5 | Inhibits growth of E. coli, Proteus mirabilis, Klebsiella pneumoniae, Enterococcus spp., S. aureus, Bacillus proteus, and Aerobacter aerogenes | [1] |

| 35-50g/100L | Not specified | Inhibits S. aureus, B. proteus, E. coli, and A. aerogenes | [7] |

Signaling Pathways and Mechanisms

The antiseptic action of mandelic acid is primarily due to its direct effect on bacteria, which is potentiated by an acidic environment. The following diagram illustrates the proposed mechanism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of mandelic acid as a urinary antiseptic agent.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Artificial Urine Medium

This protocol outlines the broth microdilution method to determine the MIC of mandelic acid against uropathogens in a medium that simulates human urine.

Materials:

-

Mandelic acid powder

-

Artificial Urine Medium (AUM) (see composition below)

-

Uropathogenic bacterial strains (e.g., E. coli, S. aureus)

-

Sterile 96-well microtiter plates

-

Sterile test tubes

-

Incubator

-

Spectrophotometer

Artificial Urine Medium (AUM) Composition:

| Component | Concentration (g/L) |

| Urea | 25.0 |

| Sodium Chloride | 9.0 |

| Di-potassium hydrogen phosphate | 2.5 |

| Ammonium chloride | 2.5 |

| Creatinine | 2.0 |

| Peptone | 1.0 |

| Uric Acid | 0.5 |

| Calcium Chloride | 0.1 |

| Magnesium Sulfate | 0.1 |

| Adjust pH to 5.5 with HCl |

Procedure:

-

Preparation of Mandelic Acid Stock Solution: Prepare a stock solution of mandelic acid in AUM at a concentration twice the highest desired test concentration. Filter-sterilize the solution.

-

Preparation of Bacterial Inoculum: Culture the test bacteria in AUM overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in AUM to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of AUM to wells 2-12 of a 96-well plate.

-

Add 200 µL of the mandelic acid stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacteria, no mandelic acid), and well 12 as a negative control (AUM only).

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation of Results: The MIC is the lowest concentration of mandelic acid that completely inhibits visible growth of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. biochemazone.com [biochemazone.com]

- 5. An In Vitro Bladder Model of Catheter-Associated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biochemazone.com [biochemazone.com]

- 7. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Formulation and Evaluation of Mandelic Acid in Topical Skincare

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of mandelic acid in topical skincare products, detailing its physicochemical properties, mechanisms of action, and protocols for efficacy and safety evaluation.

Introduction to Mandelic Acid

Mandelic acid (α-hydroxybenzeneacetic acid) is an aromatic alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds.[1][2] Its larger molecular size (152.15 g/mol ) compared to other AHAs like glycolic acid results in slower, more uniform penetration into the epidermis.[2][3] This characteristic makes it a well-tolerated active ingredient, particularly suitable for sensitive skin, while still providing significant efficacy in treating common dermatological concerns such as acne, photoaging, and hyperpigmentation.[1][4][5]

Physicochemical Properties

A summary of mandelic acid's key properties is essential for formulation development.

| Property | Value / Description | Citations |

| INCI Name | Mandelic Acid | [6] |

| Chemical Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [6] |

| Appearance | White crystalline powder with a slight almond-like odor. | [1] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [1][7] |

| pKa | 3.41 | [8] |

| Optimal pH Range | 3.0 - 4.0 for optimal efficacy in topical formulations. | [9][10][11] |

| Stability | Light-sensitive; requires opaque packaging for formulated products. | [9][12] |

Key Formulation Parameters

Successful formulation hinges on optimizing concentration, pH, and the vehicle system.

| Parameter | Recommended Range / Guideline | Rationale & Citations |

| Concentration (Leave-on) | 5% - 10% | Effective range for daily use, balancing efficacy with tolerability.[9][11][12][13] Beginners should start at lower concentrations (~5%).[13] |

| Concentration (Rinse-off Peels) | 10% - 45% | Higher concentrations for professional or clinical settings provide more intensive exfoliation.[2][3][14] |

| Formulation pH | 3.0 - 4.0 | A pH below the pKa (3.41) ensures a higher concentration of free, active acid. Efficacy diminishes significantly at higher pH values.[10][11][12] |

| Vehicle | O/W Emulsions, Gels, Serums, Toners | Mandelic acid's water solubility makes it suitable for aqueous-based systems like serums and toners or the aqueous phase of creams and lotions.[1][4] |

| Synergistic Ingredients | Lactic Acid, Salicylic Acid, Azelaic Acid, Hyaluronic Acid | Can be combined with other acids for broader efficacy or with humectants to mitigate dryness.[15][16] |

| Packaging | Airtight, Opaque | Protects the active ingredient from degradation due to light and air exposure.[9][12][15] |

Mechanisms of Action

Mandelic acid exerts its effects through several distinct biological pathways.

Keratolytic Action (Exfoliation)

Like other AHAs, mandelic acid dissolves the bonds (corneodesmosomes) between corneocytes in the stratum corneum.[3] This action promotes the shedding of dead skin cells, accelerates cell turnover, and results in a smoother, more radiant skin surface.[2][9]

Anti-Aging: Collagen Synthesis

Mandelic acid indirectly stimulates dermal fibroblasts to increase the synthesis of Type I collagen, elastin, and glycosaminoglycans (like hyaluronic acid).[3][9][16] This action is believed to be mediated through pathways similar to those activated by other skin stressors and growth factors, such as the Transforming Growth Factor-β (TGF-β) pathway, which is a key regulator of extracellular matrix production.[17][18][19]

Hyperpigmentation: Tyrosinase Inhibition

Mandelic acid helps reduce hyperpigmentation by inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][11] As a phenolic compound, it is hypothesized to act as a competitive or mixed-type inhibitor, binding to the copper-containing active site of the enzyme and preventing the conversion of L-tyrosine to L-DOPA, a crucial step in melanogenesis.[9][20][21]

Anti-Acne: Antibacterial Action

Mandelic acid possesses inherent antibacterial properties, showing efficacy against Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris.[3][22] By reducing bacterial load and promoting exfoliation to unclog pores, it effectively manages both inflammatory and non-inflammatory acne lesions.[3][16]

Experimental Protocols

The following protocols provide methodologies for the formulation and evaluation of topical mandelic acid products.

Protocol: Laboratory-Scale Preparation of a 5% Mandelic Acid Serum

This protocol details the preparation of a 100g batch of a stable 5% mandelic acid gel serum.

References

- 1. alterlab.co.id [alterlab.co.id]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ases.in [ases.in]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 15. saudijournals.com [saudijournals.com]

- 16. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

Troubleshooting & Optimization

Technical Support Center: Enantioselective Hydrogenation of Mandelic Acid Precursors

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective hydrogenation of mandelic acid precursors, such as benzoylformic acid and its esters.

Troubleshooting Guide

Low yields and suboptimal enantioselectivity are common hurdles in asymmetric hydrogenation. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Material

| Potential Cause | Suggested Solution |

| Catalyst Inactivity or Deactivation | - Improper Catalyst Activation: Ensure the pre-catalyst is properly activated according to the specified protocol. Some ruthenium complexes, for example, require reaction with a silver salt to generate the active cationic species. - Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, oxygen, water) can poison the catalyst. Purify the substrate and ensure solvents are rigorously dried and degassed. Use high-purity hydrogen. - Product Inhibition: The desired mandelic acid derivative or byproducts may inhibit the catalyst. Try lowering the initial substrate concentration or consider using a continuous flow reactor to remove the product as it forms. |

| Sub-optimal Reaction Conditions | - Insufficient Hydrogen Pressure: Hydrogen pressure is a critical parameter. For many Rhodium and Ruthenium-catalyzed hydrogenations of α-keto esters, pressures ranging from atmospheric to 100 atm have been employed. A low pressure may result in slow or incomplete reaction. Systematically screen a range of pressures to find the optimum for your specific catalyst-substrate combination.[1][2] - Incorrect Temperature: Temperature affects both reaction rate and enantioselectivity. While higher temperatures can increase the rate, they may also lead to lower enantiomeric excess (ee) or catalyst decomposition. Perform the reaction at the recommended temperature for the specific catalyst system. If the reaction is sluggish, a modest increase in temperature may be beneficial, but monitor the effect on ee. |

| Poor Substrate Solubility | The substrate must be fully dissolved for a homogeneous catalytic reaction to proceed efficiently. If solubility is an issue, consider screening alternative solvents or solvent mixtures.[3] |

Issue 2: High Conversion but Low Enantioselectivity (ee)

| Potential Cause | Suggested Solution |

| Incorrect Catalyst/Ligand Combination | The choice of chiral ligand is paramount for achieving high enantioselectivity. The optimal ligand is substrate-dependent. If the ee is low, screen a library of chiral ligands with the same metal precursor. For instance, while BINAP derivatives are common for Ru-catalyzed hydrogenations, other ligands like PHOX or Josiphos might be more effective for specific substrates.[1] |

| Sub-optimal Temperature | Higher temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-selective pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |

| Solvent Effects | The solvent can significantly influence the chiral environment of the catalyst. A change in solvent polarity or coordinating ability can alter the enantioselectivity. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane, toluene) to find the optimal one for your system. |

| Loss of Enantioselectivity at High Conversion | In some cases, the enantioselectivity may decrease as the reaction progresses, especially at low catalyst loadings.[4] This could be due to changes in the catalyst structure or the formation of inhibiting species. Monitor the reaction profile (conversion and ee vs. time) to determine if this is occurring. If so, consider stopping the reaction at a lower conversion or increasing the catalyst loading. |

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the enantioselective hydrogenation of methyl benzoylformate?

There is no single "best" catalyst system, as the optimal choice depends on the desired enantiomer, required purity, and process constraints. However, several systems have shown high efficacy:

-

Ruthenium-based catalysts: Complexes of Ruthenium with chiral diphosphine ligands like BINAP and its derivatives (e.g., MeO-BIPHEP) are widely used and can achieve high enantioselectivities (>90% ee) and turnover numbers (TONs).[5]

-

Rhodium-based catalysts: Rhodium complexes with chiral phosphine ligands are also effective, particularly for related α,β-unsaturated carbonyl compounds, and have been extensively used in industrial applications for asymmetric hydrogenation.[6]

-

Iridium-based catalysts: Iridium catalysts, often with P,N ligands, have shown excellent performance in the asymmetric hydrogenation of various ketones and imines, and can be highly effective for α-keto esters as well.[7]

-

Heterogeneous Platinum-based catalysts: Chiral-modified platinum catalysts, for example, Pt/Al₂O₃ modified with cinchona alkaloids, can provide good enantioselectivities (up to 93% ee for methyl p-chloromandelate) and offer the advantage of easier catalyst separation and recycling.[5]

Q2: How does hydrogen pressure affect the yield and enantioselectivity?

Hydrogen pressure is a crucial parameter. Generally:

-

Yield/Conversion: Increasing hydrogen pressure often leads to a higher reaction rate and conversion, as it increases the concentration of dissolved hydrogen available for the catalytic cycle.

-

Enantioselectivity: The effect of pressure on enantioselectivity is system-dependent. For some bidentate rhodium-phosphine catalysts, a sharp decrease in ee has been observed at high pressures.[2] However, in other cases, high pressure can be beneficial or have a negligible effect on enantioselectivity.[2] It is essential to optimize the pressure for each specific catalyst-substrate system.

Q3: What is the role of additives in these reactions?

Additives can have a significant impact on the reaction. For example:

-

Acids: In some Ru-catalyzed hydrogenations of β-ketoesters, the addition of a small amount of strong acid like HCl has been shown to act as a substrate activator and can be crucial for achieving high enantioselectivity.

-

Bases: In other systems, particularly those involving Ru(II) catalysts with diamine ligands, a base like potassium tert-butoxide is often required to generate the active catalytic species.[8]

-

Iodine: For certain Iridium-catalyzed hydrogenations of imines, the addition of iodine has been found to be beneficial for the enantioselectivity.[1]

Q4: My substrate is an α-keto acid, not an ester. Can I still use these methods?

Yes, direct asymmetric hydrogenation of α-keto acids is possible. Highly efficient iridium catalysts with SpiroPAP ligands have been developed for this purpose, providing a direct route to chiral α-hydroxy acids like mandelic acid under mild conditions.[7]

Data Presentation: Catalyst Performance in Enantioselective Hydrogenation of Mandelic Acid Precursors

| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |

| [RuI₂(p-cymene)]₂ / (S)-MeObiphep | p-Cl-phenylglyoxylic acid methyl ester | MeOH | 60 | 89 | 100 | 91.9 | [9] |

| 5% Pt/Al₂O₃ / Cinchonidine | p-Cl-phenylglyoxylic acid methyl ester | Toluene | RT | 60 | >98 | 93 | [9] |

| CD@Cu cathode (electrocatalytic) | Methyl benzoylformate | Acetonitrile | RT | N/A | 94 | 78 | [10] |

| Pt/Al₂O₃ / MeOCD | Methyl benzoylformate | Acetic Acid | RT | N/A | - | 50-80 | [11] |

Experimental Protocols

Protocol 1: Homogeneous Asymmetric Hydrogenation of p-Chlorophenylglyoxylic Acid Methyl Ester using a Ruthenium Catalyst [9]

-

Reactor Preparation: Place 12 L of methanol and 1000 g (5.03 mol) of p-chlorophenylglyoxylic acid methyl ester into a thoroughly cleaned 16 L Inconel autoclave.

-

Degassing: Close the autoclave, then evacuate and flush with argon three times. Degas the solution for 1 hour by purging with argon.

-

Catalyst Preparation: In a separate 3-necked round bottom flask under an argon atmosphere, place 616 mg (0.63 mmol) of [RuI₂(p-cymene)]₂ and 770 mg of (S)-MeObiphep.

-

Catalyst Activation and Transfer: Add 200 mL of degassed methanol and 20 mL of degassed 1 M HCl to the flask containing the catalyst precursor and ligand. Transfer the resulting suspension to the autoclave. Rinse the flask with an additional 300 mL of degassed methanol and transfer to the autoclave.

-

Hydrogenation: Pressurize the autoclave with 89 bar of hydrogen and heat to 60 °C. Monitor the hydrogen uptake.

-